molecular formula C11H16N2O4S B5869485 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B5869485
M. Wt: 272.32 g/mol
InChI Key: UKHQBTUXDKQYGV-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is an organic compound that serves as an intermediate in various chemical syntheses

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the reaction of 2-methoxybenzoyl chloride with 4-sulfamoylphenylethylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The sulfamoyl group is particularly important in mediating these interactions, as it can form strong hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group, sulfamoylphenyl group, and acetamide moiety collectively contribute to its versatility in various applications .

Properties

IUPAC Name

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-17-8-11(14)13-7-6-9-2-4-10(5-3-9)18(12,15)16/h2-5H,6-8H2,1H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHQBTUXDKQYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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